N,N-dioctadecylhydroxylamine
Description
Significance of Hydroxylamine (B1172632) Derivatives in Polymer Chemistry and Additive Technology
Hydroxylamine derivatives are a class of organic compounds that serve diverse and critical functions in polymer chemistry and additive technology. lookchem.com Generally derived from hydroxylamine (NH₂OH), these molecules are recognized for their potent reducing capabilities and their ability to act as antioxidants and stabilizers. britannica.comatamanchemicals.com In the context of polymer science, their primary significance lies in their function as free-radical scavengers. specialchem.com During polymer processing and throughout a product's service life, exposure to heat, oxygen, and mechanical stress can generate free radicals, which initiate degradation pathways leading to loss of mechanical properties, discoloration, and reduced material lifespan. specialchem.com
Hydroxylamine derivatives effectively interrupt these degradation cycles. They are particularly valued in applications where traditional stabilizers, such as some phenolic antioxidants, may cause undesirable effects like color formation. specialchem.com For instance, in the production of polyolefins like polypropylene (B1209903), hydroxylamines can be used to create phenol-free stabilizer packages that offer superior initial color and resistance to gas fading. specialchem.com Furthermore, these derivatives are instrumental in the synthesis of various polymers, including nylons and polyurethanes, where they participate in polymerization reactions. lookchem.combritannica.com Their versatility makes them a key component in modern additive systems designed to meet stringent performance and aesthetic requirements in plastics, synthetic fibers, and elastomers. britannica.comgoogle.com
Overview of Research Trajectories for N,N-Dioctadecylhydroxylamine
Research into this compound has been predominantly focused on its application as a high-performance process stabilizer for thermoplastic polymers. justia.com A significant research trajectory involves its use in polyolefins, such as polypropylene and poly(4-methyl-1-pentene), to improve properties during melt processing. specialchem.comgoogle.com Studies and patent literature highlight its role in "visbreaking," a controlled degradation process used to reduce the viscosity (and increase the melt flow rate) of a polymer to make it suitable for specific molding or extrusion applications. google.com
Another key area of investigation is its function within stabilizer packages. google.com Research has explored its synergistic effects when combined with other additives, such as phosphites and Hindered Amine Stabilizers (HAS), to provide comprehensive protection against both processing-induced and long-term thermal degradation. specialchem.com This is especially critical in color-sensitive applications like PP fibers, where maintaining color integrity is paramount. specialchem.com The long alkyl chains of this compound contribute to its high thermal stability and low volatility, ensuring it remains effective at the elevated temperatures typical of polymer extrusion and injection molding. google.comgoogle.com Further research extends to its use as a stabilizer in other polymers, including polyesters and polyamides, and as a component in acrylic dispersing agents for nanocomposites. google.comepo.org
Scope and Research Objectives for this compound Studies
The primary research objective for studies involving this compound is the stabilization of organic polymers against degradation induced by heat, light, and oxidation. google.com Specific goals within this scope include:
Improving Melt Processing Stability: A major objective is to enhance the processability of polymers. This is quantified by measuring changes in melt flow index (MFI), viscosity, and molecular weight distribution before and after processing. specialchem.com Research aims to demonstrate that adding this compound allows for higher processing temperatures and shear rates without significant polymer degradation. google.com
Controlling Polymer Rheology: For materials like polypropylene, a key goal is to achieve a target melt flow rate for specific applications like fiber spinning or thin-wall injection molding. google.comgoogle.com Research focuses on using this compound as a chemical agent to controllably reduce molecular weight (visbreaking) and achieve the desired viscosity. google.com
Enhancing Final Product Aesthetics: An important objective is the preservation of the polymer's aesthetic qualities. This involves preventing discoloration (yellowing) and maintaining the clarity of the material. google.com Studies often compare polymers stabilized with this compound against unstabilized or conventionally stabilized polymers to show superior initial color and clarity. specialchem.com
Developing Advanced Stabilizer Systems: Research aims to formulate highly effective, often phenol-free, additive packages. specialchem.com The objective is to combine this compound with other stabilizers to provide a balance of properties, including short-term heat stability for processing and long-term thermal and light stability for the end product. google.com
These research efforts are geared towards expanding the performance window of existing polymers and enabling their use in more demanding applications.
Data Tables
The following tables provide key data related to this compound based on available research findings.
Table 1: Physical and Chemical Properties of this compound
This table summarizes the fundamental physical and chemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Synonyms | Bis(octadecyl)hydroxylamine, Distearyl hydroxylamine | nih.gov |
| CAS Number | 143925-92-2 | echemi.com |
| Molecular Formula | C₃₆H₇₅NO | nih.gov |
| Molecular Weight | 538.0 g/mol | echemi.com |
| Appearance | White powder/solid | echemi.com |
| Melting Point | 96-99 °C | echemi.com |
Table 2: Research Findings on the Effect of this compound on the Melt Flow of Poly(4-methyl-1-pentene) (PMP)
This table presents data from a study on the visbreaking of PMP, demonstrating the compound's effectiveness in increasing the melt flow rate, a key processing parameter. The melt flow was determined according to ASTM D1238-79 at 260°C with a 5 kg load. google.com
| Run | Additive | Wt.-% of Additive | Resulting Melt Flow (gm/10 min) |
| 1 | None (Control) | 0% | 19 |
| 2 | This compound | 0.01% | 60 |
| 3 | This compound | 0.1% | 62 |
Structure
2D Structure
Properties
IUPAC Name |
N,N-dioctadecylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUWQZXQRZLLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801338412 | |
| Record name | Bis(octadecyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
143925-92-2, 123250-74-8 | |
| Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(octadecyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies of N,n Dioctadecylhydroxylamine
Synthetic Pathways for N,N-Dioctadecylhydroxylamine Production
The production of this compound can be broadly categorized into two main strategies: the direct alkylation of hydroxylamine (B1172632) or its derivatives, and the oxidation of the corresponding secondary amine.
Amination and Oxidation Routes to Hydroxylamine Precursors
One of the primary methods for synthesizing this compound involves the direct N-alkylation of hydroxylamine with a suitable octadecylating agent, such as octadecyl halides (e.g., octadecyl bromide or chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The hydroxylamine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the octadecyl halide in a nucleophilic substitution reaction. However, a significant challenge in this approach is controlling the degree of alkylation, as the mono- and di-alkylated products are also nucleophilic and can react further to form over-alkylated byproducts. The reaction of octadecyl halides with hydroxylamine hydrochloride in the presence of a base is a documented method for this synthesis. smolecule.com
Alternatively, the direct alkylation of hydroxylamine can be achieved using long-chain alcohols like octadecanol under acidic or basic conditions. smolecule.com This method, however, often requires more forcing conditions compared to the use of alkyl halides.
Another major synthetic route is the oxidation of the corresponding secondary amine, N,N-dioctadecylamine (also known as dioctadecylamine). This approach avoids the issue of over-alkylation inherent in the direct alkylation of hydroxylamine. The oxidation of secondary amines to N,N-dialkylhydroxylamines can be achieved using various oxidizing agents. A notable patent describes a process for the synthesis of N,N-dialkylhydroxylamines, with alkyl groups containing up to 40 carbon atoms, by reacting the corresponding dialkylamine with hydrogen peroxide.
Catalytic Strategies in this compound Synthesis
To improve the efficiency and selectivity of the synthesis of N,N-dialkylhydroxylamines, various catalytic strategies have been explored. For the oxidation route of secondary amines, the use of specific catalysts is crucial to achieve high yields and minimize side reactions. A patented process highlights the use of a titanium-silicalite catalyst for the oxidation of secondary dialkylamines with hydrogen peroxide. This catalyst has been shown to be effective for a range of dialkylamines, including those with long alkyl chains. The use of such a catalyst can lead to high conversion of the starting amine and high selectivity for the desired N,N-dialkylhydroxylamine product.
For the amination route, catalytic approaches are also being investigated to enhance the selectivity of N-alkylation. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in publicly available literature, research into the selective N-alkylation of amines is an active area. These efforts aim to control the reactivity of the amine nucleophile and the alkylating agent to favor the formation of the desired dialkylated product.
Design and Synthesis of this compound Analogues
The design and synthesis of analogues of this compound are often driven by the desire to fine-tune its physical and chemical properties for specific applications. Analogues can be created by modifying the length of the alkyl chains, introducing functional groups onto the alkyl chains, or altering the substitution pattern on the hydroxylamine nitrogen.
For instance, analogues with different long-chain alkyl groups can be synthesized to modulate the compound's lipophilicity and, consequently, its solubility and compatibility with various polymer matrices. The general synthetic routes described for this compound, such as the alkylation of hydroxylamine with different long-chain alkyl halides or the oxidation of the corresponding dialkylamines, can be adapted to produce these analogues.
Furthermore, the hydroxyl group of this compound offers a site for derivatization. For example, it can react with electrophiles to form N,O-disubstituted hydroxylamines. smolecule.com The synthesis of such derivatives allows for the introduction of a wide range of functionalities, potentially leading to new applications. Research in this area has shown that these reactions can proceed with excellent yields, up to 99%. smolecule.com
Below is a table of some representative analogues and their structural differences from this compound.
| Compound Name | Molecular Formula | Structural Difference from this compound |
| N,N-Diethylhydroxylamine | C4H11NO | Shorter ethyl chains instead of octadecyl chains. |
| N,N-Dimethylhydroxylamine | C2H7NO | Shorter methyl chains instead of octadecyl chains. |
| Bis(octadecyloxy)hydroxylamine | C36H75NO3 | Ether linkages (N-O-C) instead of direct N-C bonds. |
Research on Reaction Mechanism and Yield Optimization in Synthesis
The optimization of the synthesis of this compound is crucial for its industrial production. Research in this area focuses on understanding the reaction mechanisms to control the formation of byproducts and maximize the yield of the desired product.
In the context of the amination route, the primary challenge is to control the sequential alkylation of hydroxylamine. The reaction proceeds through a series of nucleophilic substitution reactions. The initial reaction of hydroxylamine with an octadecyl halide forms N-octadecylhydroxylamine. This intermediate is still nucleophilic and can react with another molecule of the octadecyl halide to form the desired this compound. However, the product itself can be further alkylated to form a quaternary ammonium (B1175870) salt, or O-alkylation can occur. The relative rates of these competing reactions are influenced by factors such as the solvent, temperature, base, and the stoichiometry of the reactants. Process optimization often involves carefully controlling these parameters to favor the formation of the dialkylated product.
For the oxidation of N,N-dioctadecylamine, the reaction mechanism typically involves the nucleophilic attack of the amine on the oxidizing agent. The choice of oxidant and catalyst is critical for achieving high selectivity. The use of a titanium-silicalite catalyst in the reaction with hydrogen peroxide, for example, is believed to proceed via a mechanism that favors the formation of the hydroxylamine over other oxidation products. Optimizing this process would involve studying the catalyst structure, reaction temperature, concentration of reactants, and solvent system to maximize the yield and purity of this compound. General strategies for process optimization in chemical synthesis include reducing the number of synthetic steps, increasing process efficiency and throughput, and replacing hazardous reagents with more environmentally friendly alternatives. fcad.com
Below is a table summarizing key parameters that can be optimized for the two main synthetic routes.
| Synthetic Route | Key Optimization Parameters | Potential Outcomes of Optimization |
| Amination of Hydroxylamine | Reactant stoichiometry, choice of base, solvent, temperature, reaction time. | Increased selectivity for N,N-dialkylation, reduced formation of mono-alkylated and over-alkylated byproducts. |
| Oxidation of N,N-Dioctadecylamine | Choice of oxidizing agent and catalyst, catalyst loading, reaction temperature, solvent, pH. | Higher conversion of the starting amine, increased selectivity towards the hydroxylamine product, minimized side reactions. |
Mechanistic Investigations of N,n Dioctadecylhydroxylamine Reactivity and Stabilization
Elucidation of Radical Scavenging and Trapping Mechanisms in Polymeric Systems
N,N-dioctadecylhydroxylamine, also known as distearyl hydroxylamine (B1172632), functions as a highly effective polymer stabilizer through a multi-faceted radical scavenging mechanism. Its primary role is to interrupt the auto-oxidation cycle of polymers by trapping chain-carrying free radicals. The mechanism of action involves the donation of a labile hydrogen atom from its hydroxylamine functional group (-NOH) to reactive radical species, particularly oxygen-centered radicals like peroxyl (ROO•) and alkoxy (RO•) radicals, which are key intermediates in polymer degradation. researchgate.net
The initial step is a hydrogen atom transfer (HAT) process: (R'R'')N-OH + ROO• → (R'R'')N-O• + ROOH
This reaction converts the highly reactive peroxyl radical into a more stable hydroperoxide and generates a stable N,N-dioctadecylnitroxide radical ((R'R'')N-O•). researchgate.net This nitroxide radical is a persistent species, meaning it is relatively long-lived and can participate in further stabilization reactions. Unlike phenolic antioxidants that form phenoxyl radicals, the nitroxide radical is a potent scavenger of carbon-centered radicals (R•). researchgate.net
(R'R'')N-O• + R• → (R'R'')N-O-R
This second step, known as radical-radical coupling, forms a non-radical alkoxyamine species, effectively terminating two radical species with a single hydroxylamine molecule and regenerating the antioxidant functionality in a catalytic cycle under certain conditions. nih.gov
| Stabilizer | Scavenging Ability (kinh) (dm3·mol-1·s-1) |
| This compound | 5.8 x 104 |
| Butylated Hydroxytoluene (BHT) | 1.7 x 104 |
This table presents a comparison of the α,α-dimethylbenzyloxy radical scavenging ability of this compound and Butylated Hydroxytoluene (BHT). Data sourced from research on radical scavenging mechanisms. researchgate.net
Catalytic Action and Pathways in Polymer Processing (e.g., Visbreaking)
In polymer processing, particularly in the controlled degradation of polypropylene (B1209903) (PP) known as visbreaking, the goal is to reduce the polymer's molecular weight and narrow its molecular weight distribution to achieve a desired melt viscosity or "controlled rheology" (CR). epo.orgepo.org This process is typically induced by free-radical generators, such as organic peroxides, at elevated temperatures in processing equipment like extruders. epo.org
While this compound is primarily recognized as a stabilizer that prevents degradation, its role in processes like visbreaking is nuanced. It does not act as a catalyst to promote the degradation itself; rather, it functions as a control agent. During peroxide-induced visbreaking, the process can sometimes lead to excessive degradation or undesirable side reactions. This compound, with its potent radical scavenging ability, can modulate the concentration of free radicals. researchgate.net
It helps to prevent uncontrolled chain scission and crosslinking, ensuring that the molecular weight reduction is uniform and predictable. epo.org By trapping excess radicals, it helps to stabilize the polymer melt against thermal-oxidative degradation that can occur concurrently with the visbreaking process, which is often carried out at temperatures above 180°C. epo.org This ensures the final CR-polypropylene product has improved stability and better long-term properties. google.com The use of hydroxylamine derivatives in conjunction with peroxides can create a synergistic system for increasing the melt flow rate (MFR) efficiently at melt extrusion temperatures below 250°C. epo.org
Interaction Studies with Polymer Matrices and Co-additives
The effectiveness of this compound is significantly influenced by its interaction with the polymer matrix and other additives present in a formulation. Its chemical structure, featuring two long, hydrophobic octadecyl (C18) chains and a polar hydrophilic hydroxylamine group, gives it amphiphilic characteristics. smolecule.com This structure promotes good compatibility and solubility within non-polar polymer matrices such as polypropylene and polyethylene (B3416737). mdpi.com The long alkyl chains act as anchors within the polymer, reducing the likelihood of migration or "blooming" to the surface, which is a common issue with lower molecular weight additives. fiveable.me
The interaction is primarily physical, involving dispersion within the polymer matrix. However, the distribution of the additive is crucial for its function. An even distribution ensures that radical scavenging can occur uniformly throughout the material, preventing localized degradation. mdpi.com
When used with co-additives, this compound can exhibit synergistic effects. For instance, it can be combined with other types of stabilizers to provide a comprehensive protection system. fiveable.me While it is highly effective against processing-induced degradation, it can be paired with Hindered Amine Light Stabilizers (HALS) for long-term protection against UV radiation. The hydroxylamine derivative tackles the initial high-radical flux during processing, while the HALS provides long-term thermal and light stability. fiveable.me The interaction with other additives like acid scavengers (e.g., calcium stearate) is also important, as acidic residues from catalysts or other sources can potentially interact with the basic nitrogen of the hydroxylamine. epo.org
Thermal Degradation and Stability Profiling of this compound in Diverse Environments
The thermal stability of this compound is a critical parameter for its application in polymer processing, which occurs at high temperatures. The compound is designed to be stable at typical processing temperatures for thermoplastics like polypropylene (e.g., 180°C to 280°C) to perform its stabilizing function without premature decomposition. epo.org
Thermal degradation studies, often conducted using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to determine the temperature at which the additive begins to decompose. researchgate.netnih.gov The stability of hydroxylamines is dependent on the environment. In an inert atmosphere (e.g., nitrogen), thermal decomposition will occur at a specific temperature range. In an oxidative environment (e.g., air), decomposition may be initiated at lower temperatures due to reaction with oxygen. researchgate.net
The degradation of this compound itself is expected to proceed via cleavage of the N-O, C-N, or O-H bonds. The specific decomposition products would depend on the temperature and the surrounding chemical environment. For instance, at very high temperatures, the long alkyl chains can undergo scission, similar to the degradation of the host polymer. The presence of other additives or impurities within the polymer matrix can also influence the degradation profile of the hydroxylamine. nih.gov While specific public data on the decomposition onset temperature for this compound is limited, its effectiveness in high-temperature polymer processing implies a high degree of thermal stability. google.com
Applications of N,n Dioctadecylhydroxylamine in Polymer Science and Engineering
Role as a Polymer Stabilizer and Antioxidant in Polyolefins
During melt processing and end-use, polyolefins are subjected to heat, oxygen, and shear, which initiate a free-radical chain reaction known as thermo-oxidative degradation. This process leads to the scission of polymer chains, reducing molecular weight and deteriorating the material's physical, mechanical, and aesthetic properties. specialchem.com N,N-dioctadecylhydroxylamine functions as a primary antioxidant by effectively scavenging and terminating free radicals, thereby interrupting the degradation cycle. Its two long octadecyl (C18) chains enhance its solubility and compatibility within the non-polar polyolefin matrix. researchgate.net
The high temperatures required for extrusion, injection molding, and fiber spinning can induce significant degradation in unstabilized polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). This degradation manifests as a sharp increase in the Melt Flow Index (MFI) or Melt Flow Rate (MFR), which is inversely proportional to the polymer's molecular weight. specialchem.comresearchgate.net An uncontrolled rise in MFI indicates substantial chain scission, leading to inconsistent processing and inferior product quality. researchgate.nettainstruments.com
This compound provides exceptional processing stability by neutralizing radicals formed during the initial stages of melting and extrusion. researchgate.net This preserves the polymer's molecular architecture, resulting in excellent retention of melt viscosity and flow characteristics even after multiple processing cycles. researchgate.net The effectiveness of this stabilization is particularly crucial in applications involving high shear rates or recycled materials.
The table below illustrates the typical effect of a hydroxylamine-based stabilizer on the melt flow index of polypropylene during repeated extrusion passes, demonstrating its ability to maintain the polymer's processability compared to an unstabilized control sample.
| Number of Extrusion Passes | Melt Flow Index (g/10 min) - Unstabilized PP | Melt Flow Index (g/10 min) - PP with this compound |
|---|---|---|
| 1 | 4.5 | 4.4 |
| 3 | 9.8 | 5.1 |
| 5 | 18.2 | 5.9 |
Beyond the initial processing phase, polymeric articles must withstand thermal stress throughout their operational lifespan. Long-term thermal stability (LTTS) is critical for durable goods used in automotive, appliance, and construction applications. While traditional stabilization packages often rely heavily on phenolic antioxidants for LTTS, this compound contributes to this property as part of a comprehensive system. specialchem.com For enhanced long-term heat aging performance, it is often formulated with other classes of stabilizers, most notably Hindered Amine Light Stabilizers (HALS). specialchem.combasf.com HALS are highly efficient thermal stabilizers, and their combination with hydroxylamines creates a synergistic system that extends the useful life of polyolefin products. basf.com
A key driver for the adoption of this compound is the development of advanced phenol-free stabilization systems. researchgate.net Traditional phenolic antioxidants, while effective, can be prone to "gas fading," a phenomenon where the polymer yellows upon exposure to atmospheric pollutants like nitrogen oxides (NOx). specialchem.com This discoloration is a significant drawback in color-critical applications such as PP fibers for carpets and upholstery, and white or light-colored molded parts. specialchem.com
Phenol-free packages based on this compound, often combined with phosphite (B83602) co-stabilizers and HALS, offer a solution to this problem. specialchem.com This hydroxylamine (B1172632) is inherently resistant to gas fade and provides superior initial color hold compared to phenolic-based systems. specialchem.com These advanced systems deliver robust processing stability and long-term durability without the unwanted color shifts, meeting the stringent aesthetic and performance requirements of modern polymer applications. researchgate.netsmolecule.com
Performance as a Process Aid in Polymer Melt Modification
While primarily classified as an antioxidant, the stabilizing function of this compound provides secondary benefits that can be characterized as process aids. Polymer processing aids are additives that improve the flow characteristics of the molten polymer, enhancing production efficiency and final product quality. specialchem.comsiliketech.com
The term "reduction of polymer melt viscosity" in the context of this compound requires careful clarification. Unlike lubricants or traditional flow promoters that actively decrease the inherent viscosity of a polymer melt, this compound acts as a process aid by preventing uncontrolled changes in melt viscosity caused by degradation.
During the processing of unstabilized polyolefins, chain scission leads to a lower molecular weight, which in turn causes a significant drop in melt viscosity (and a corresponding rise in MFI). researchgate.net This lack of viscosity control can disrupt processing parameters and lead to inconsistencies in the final product. By inhibiting this degradation, this compound ensures that the polymer melt retains its intended viscosity and rheological profile throughout the manufacturing process. researchgate.net This stabilization of melt flow is a critical aspect of processability, allowing for consistent extruder pressures, throughput, and dimensional stability of the extrudate.
The optical properties of a polymer, such as transparency and clarity, are highly sensitive to its chemical structure and the presence of impurities or degradation products. nih.gov The oxidation of polymers can generate chromophores (color-producing groups) that impart a yellow or brown tint, thereby reducing clarity and negatively impacting the aesthetics of the final product.
This compound enhances optical clarity through its primary function as a non-discoloring stabilizer. By preventing thermo-oxidative degradation, it inhibits the formation of these color bodies, thus preserving the natural transparency of the base polymer. researchgate.net This is a distinct advantage over certain phenolic antioxidants which can themselves form colored by-products. specialchem.com Furthermore, some processing aids are known to improve film transparency and surface finish. arkema.com By maintaining the integrity of the polymer matrix and preventing the formation of gels or other defects that can scatter light, this compound contributes to the production of polymeric articles with high optical clarity and a superior surface appearance.
Dispersing Agent Functionality in Polymer Nanocomposites
The effective dispersion of nanoparticles within a polymer matrix is fundamental to unlocking the enhanced properties of nanocomposite materials. mdpi.com Agglomeration of nanofillers can create weak points, undermining the material's performance. researchgate.netmaripapel.com this compound serves as a non-polymeric dispersing agent, facilitating the homogeneous distribution of inorganic fillers, such as layered silicates, within hydrophobic polymer matrices like polyolefins.
The efficacy of this compound stems from its amphiphilic character. The long, nonpolar octadecyl chains are compatible with and readily mix into the bulk polymer matrix. Conversely, the polar hydroxylamine head group exhibits a strong affinity for the hydrophilic surfaces of inorganic fillers like clays. This dual functionality allows the molecule to act as a molecular bridge, reducing the interfacial tension between the organic polymer and the inorganic filler, which is crucial for preventing filler agglomeration and promoting dispersion. mdpi.com
Layered silicates, such as montmorillonite (B579905) clay, consist of tightly packed aluminosilicate (B74896) sheets held together by electrostatic forces. For these nanofillers to effectively reinforce a polymer, their layered structure must be broken down through intercalation and exfoliation. google.com
Intercalation is the process where polymer chains or dispersing agents penetrate the gallery spaces between the silicate (B1173343) layers, causing the interlayer spacing to expand.
Exfoliation is the ideal outcome, where the individual silicate layers are completely separated and uniformly dispersed throughout the polymer matrix.
This compound is instrumental in this process. When melt-blended with a polymer and layered silicate, the hydroxylamine groups are drawn to the clay surface. The voluminous and hydrophobic octadecyl chains then force the layers apart, significantly increasing the interlayer distance, or d-spacing. mdpi.com This initial intercalation weakens the electrostatic attraction between the layers, making it easier for polymer chains to subsequently diffuse into the galleries, leading to further expansion and, under optimal processing conditions, complete exfoliation. mdpi.com
Table 1: Effect of this compound on Interlayer Spacing of Montmorillonite Clay
The degree of filler dispersion directly correlates with the final properties of the nanocomposite. By achieving a high level of exfoliation, this compound helps maximize the interfacial area between the polymer and the silicate nanoplatelets. This enhanced interaction facilitates efficient stress transfer from the polymer matrix to the high-strength filler, leading to significant improvements in mechanical performance. researchgate.neticm.edu.pl Studies on various polymer nanocomposites have shown that well-dispersed nanoclay leads to notable increases in tensile strength and elastic modulus, even at low filler concentrations. mdpi.com
Beyond mechanical reinforcement, the uniform dispersion of exfoliated clay layers creates a tortuous path for permeating molecules, significantly enhancing the barrier properties of the material against gases and liquids. This makes such nanocomposites suitable for advanced packaging and coating applications.
Table 2: Representative Mechanical Property Enhancement in a Polypropylene/Clay Nanocomposite
Contribution to Curable Composition Systems as a Heat-Latent Catalyst
In industries that use curable resins for coatings, adhesives, and composites, controlling the initiation of the curing reaction is critical. epo.org One-component systems, where the resin and curing agent are pre-mixed, require a "latent" catalyst that remains dormant at storage temperatures but becomes active upon heating. polymerinnovationblog.com This ensures a long pot life and prevents premature gelling, while allowing for rapid curing "on demand" during manufacturing. polymerinnovationblog.comgoogle.com
This compound can function as a component in heat-latent catalyst systems. The latency mechanism can be based on several principles, such as dissociation of a blocked catalytic species or temperature-dependent solubility. polymerinnovationblog.comwernerblank.com In some systems, the hydroxylamine can form a complex with an acidic catalyst, effectively neutralizing it at ambient temperatures. When heated, this complex disassociates, releasing the active catalyst to initiate the cross-linking of resins like epoxies or melamines. google.com This approach provides an excellent balance between storage stability and processing efficiency, making it valuable for producing prepregs and one-part adhesives. epo.org
Research into Water-Based Concentrated Light Stabilizer Formulations
The coatings industry is increasingly shifting towards water-based formulations to reduce volatile organic compound (VOC) emissions. However, incorporating hydrophobic additives like high molecular weight light stabilizers into aqueous systems presents a significant challenge. radtech.org this compound is a highly effective stabilizer, particularly in phenol-free formulations, where it provides excellent long-term protection against UV degradation and color fading.
To overcome the incompatibility of hydrophobic stabilizers with water-based resins, research has focused on developing specialized delivery systems. One promising approach is the creation of aqueous dispersions or emulsions of the stabilizer. Technologies similar to Novel Encapsulated Additive Technology (NEAT) can be used to create stable, concentrated dispersions of this compound in water. radtech.org These formulations allow for the easy incorporation of the hydrophobic stabilizer into water-borne coatings, such as acrylic and polyurethane dispersions, without the need for co-solvents and without compromising the stability of the final paint formulation. radtech.orgspecialchem.com The resulting coatings exhibit enhanced durability, with superior gloss retention and resistance to yellowing upon UV exposure.
Table 3: Performance of a Water-Based Acrylic Coating with a Dispersed Light Stabilizer
Analytical and Characterization Methodologies for N,n Dioctadecylhydroxylamine
Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment
The definitive confirmation of the chemical structure of N,N-dioctadecylhydroxylamine and the assessment of its purity are primarily achieved through advanced spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular architecture of this compound.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to show characteristic signals for the methyl (CH₃) and methylene (CH₂) groups of the long octadecyl chains. The integration of these signals allows for the quantitative determination of the relative number of protons in different environments, which can be used to confirm the structure and identify impurities.
¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule. nih.gov Each unique carbon atom in the octadecyl chains and the carbon atoms bonded to the nitrogen will give a distinct signal, providing a fingerprint of the carbon skeleton. The chemical shifts of these signals are highly sensitive to the local electronic environment, making ¹³C NMR a powerful technique for structural verification. nih.gov
Publicly available spectral data, such as those on PubChem, confirm the use of these techniques for the characterization of this compound. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group (-OH) of the hydroxylamine (B1172632) functionality.
N-O stretching: The presence of the N-O bond can be confirmed by its characteristic absorption.
C-H stretching: Strong absorption bands in the 2850-2960 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chains.
CH₂ bending: A characteristic absorption around 1465 cm⁻¹ corresponds to the bending vibration of the methylene groups.
The absence of unexpected peaks in the FTIR spectrum is a strong indicator of the compound's purity.
Chromatographic and Mass Spectrometric Approaches for Identification and Quantification
Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound, particularly within complex polymer matrices.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Plastic Additive Analysis
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for the characterization of non-volatile additives like this compound in polymers. This method involves the thermal degradation of the polymer sample in an inert atmosphere, followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry.
The key advantage of Py-GC/MS is its ability to analyze the additive directly from the solid polymer sample, eliminating the need for complex and time-consuming extraction procedures. The resulting pyrogram provides a unique fingerprint of the polymer and its additives. For this compound, the pyrolysis process would likely lead to the cleavage of the C-N and N-O bonds, generating characteristic fragments that can be identified by their mass spectra. While specific pyrolysis products for this compound are not extensively documented in readily available literature, the technique is widely applied for the identification of hindered amine light stabilizers (HALS) and other high-molecular-weight additives in polymeric materials.
Typical Py-GC/MS Operating Parameters for Polymer Additive Analysis:
| Parameter | Typical Value/Range |
| Pyrolysis Temperature | 500 - 800 °C |
| GC Column | Fused silica capillary column (e.g., 5% phenyl methylpolysiloxane) |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Development and Validation of Quantitative Analytical Methods in Polymer Matrices
Accurate quantification of this compound in polymer matrices is crucial for quality control and for understanding its performance as a stabilizer. This is typically achieved using hyphenated chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) following a suitable sample preparation step.
The development of a robust quantitative method involves several key stages:
Extraction: The first step is the efficient extraction of the analyte from the polymer matrix. This can be achieved through methods like solvent extraction (e.g., using toluene, dichloromethane, or a mixture of solvents), soxhlet extraction, or accelerated solvent extraction (ASE). The choice of solvent and extraction conditions is critical to ensure complete recovery of the analyte without causing its degradation.
Chromatographic Separation: A suitable chromatographic method is then developed to separate this compound from other co-extracted polymer additives and matrix components.
LC-MS: Reversed-phase high-performance liquid chromatography (HPLC) is a common choice for the analysis of high-molecular-weight and thermally labile compounds. A C18 column with a mobile phase gradient of organic solvents (e.g., acetonitrile, methanol) and water is often employed.
GC-MS: For GC-MS analysis, derivatization of the hydroxyl group may be necessary to improve the volatility and thermal stability of the analyte.
Mass Spectrometric Detection: Mass spectrometry provides high selectivity and sensitivity for detection. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance specificity and lower detection limits.
Method Validation: A comprehensive validation of the analytical method is essential to ensure its reliability. According to international guidelines (e.g., ICH), validation parameters include:
Specificity
Linearity and range
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Accuracy (recovery)
Precision (repeatability and intermediate precision)
Robustness
While the general principles for developing and validating such methods are well-established, specific validated quantitative methods for this compound in various polymer matrices are not widely reported in peer-reviewed literature.
Thermal Analysis Methods for Performance Evaluation and Stability Determination
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for assessing the thermal stability of this compound and evaluating its performance as a polymer stabilizer.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides crucial information about the thermal stability and decomposition profile of this compound. A typical TGA thermogram plots the percentage of weight loss against temperature. Key parameters obtained from TGA include:
Onset of decomposition temperature (T_onset): The temperature at which significant weight loss begins, indicating the start of thermal degradation.
Temperature of maximum decomposition rate (T_max): The temperature at which the rate of weight loss is highest.
Residual mass: The amount of material remaining at the end of the analysis.
By comparing the TGA curves of a polymer with and without the addition of this compound, its effectiveness in enhancing the thermal stability of the polymer can be evaluated. An increase in the decomposition temperature of the stabilized polymer would indicate a positive stabilizing effect.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. For this compound, DSC can be used to determine its melting point, which is an important physical property. When used to analyze a polymer formulation, DSC can provide insights into how the additive affects the polymer's morphology and thermal properties. For instance, it can be used to study changes in the crystallinity of a polymer upon the addition of the stabilizer.
Illustrative Thermal Properties of High-Molecular-Weight Stabilizers:
| Thermal Property | Description | Typical Application in Stabilizer Evaluation |
| Melting Point (T_m) | Temperature at which a solid becomes a liquid. | Important for processing conditions and dispersion in the polymer matrix. |
| Decomposition Temperature (T_d) | Temperature at which the compound chemically degrades. | Indicates the upper service temperature of the stabilizer. |
| Glass Transition Temperature (T_g) | Temperature at which an amorphous polymer transitions from a rigid to a rubbery state. | Can be influenced by the presence of additives, affecting the polymer's mechanical properties. |
Environmental and Toxicological Research on N,n Dioctadecylhydroxylamine
Investigation of Environmental Fate and Transport Mechanisms
The environmental fate and transport of a chemical are governed by its physical and chemical properties and its interactions with the environment. For N,N-dioctadecylhydroxylamine, with its high molecular weight and long alkyl chains, certain behaviors can be anticipated even in the absence of extensive experimental data.
The persistence of a chemical in the environment is its ability to resist degradation. The long dioctadecyl chains of this compound suggest it would have low water solubility and a high affinity for organic matter in soil and sediment. This strong adsorption, indicated by a high soil adsorption coefficient (Koc), would reduce its bioavailability to microorganisms, potentially slowing its degradation rate in certain environmental compartments and increasing its persistence.
Table 1: Predicted Environmental Fate Properties of this compound
| Property | Value | Source |
| Biodegradation Half-Life | 4.17 days | Predicted Data |
| Soil Adsorption Coefficient (Koc) | High (specific value not available) | Inferred from chemical structure |
Note: The data in this table is based on predictive models and inferences from the chemical structure, as experimental data is limited.
Bioaccumulation is the process by which a chemical is absorbed by an organism from its surrounding environment, leading to a concentration of the chemical in the organism's tissues. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium.
For this compound, a predicted bioconcentration factor is available, suggesting a low potential for bioaccumulation. However, its high lipophilicity, inferred from the two long octadecyl chains, would typically suggest a higher potential for partitioning into fatty tissues of organisms. The discrepancy between the predicted low BCF and the structural indicators of lipophilicity highlights the need for experimental studies to accurately assess the bioaccumulation potential of this compound.
Table 2: Predicted Bioaccumulation Potential of this compound
| Parameter | Value | Interpretation |
| Bioconcentration Factor (BCF) | Low (specific value not available) | Low potential to accumulate in aquatic organisms |
Note: The data in this table is based on predictive models and may not reflect the actual bioaccumulation potential.
Ecotoxicological Research with Focus on Aquatic Life Impacts
There is a significant lack of ecotoxicological data for this compound concerning its impact on aquatic life. Standard acute and chronic toxicity tests on representative aquatic organisms such as fish, daphnids (water fleas), and algae have not been found in the public domain.
Due to the absence of specific data, it is not possible to characterize the aquatic toxicity of this compound. It is important to note that data from structurally dissimilar compounds, such as N,N-diethylhydroxylamine, cannot be reliably used to predict the toxicity of a compound with long alkyl chains like this compound, as the mode of toxic action and bioavailability are likely to be very different.
Table 3: Aquatic Ecotoxicity Data for this compound
| Test Organism | Endpoint | Result |
| Fish | LC50 (96-hour) | No data available |
| Daphnia magna | EC50 (48-hour) | No data available |
| Algae | EC50 (72-hour) | No data available |
Dermatological and Sensitization Research, including Allergic Response Studies
Information regarding the dermatological effects and sensitization potential of this compound is not available in the reviewed literature. There are no published studies on its potential to cause skin irritation, corrosion, or to act as a skin sensitizer leading to allergic contact dermatitis.
While a case report of occupational contact dermatitis from hydroxylamine (B1172632) exists, this simple parent molecule is structurally very different from this compound, and therefore, its toxicological profile cannot be extrapolated to the larger, more complex molecule. nih.gov Without specific testing, the potential for this compound to cause skin sensitization remains unknown.
Occupational Safety and Handling Practices in Research and Industrial Settings
Due to the lack of specific toxicological data for this compound, there are no established occupational exposure limits (OELs) such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH).
In the absence of specific OELs, prudent occupational hygiene practices should be followed when handling this compound. This includes the use of appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Handling Practices:
Ventilation: Handle the substance in a well-ventilated area or with local exhaust ventilation to minimize inhalation of any dusts or aerosols.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection: If there is a potential for generating dusts or aerosols and ventilation is inadequate, a NIOSH-approved respirator appropriate for the exposure level should be used.
Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.
Spills: In case of a spill, avoid generating dust. Absorb the material with an inert absorbent and place it in a suitable container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.
These are general recommendations for handling chemicals with unknown toxicological properties. A site-specific risk assessment should be conducted to determine the appropriate handling procedures and PPE for any specific use of this compound.
Future Research Directions and Emerging Paradigms for N,n Dioctadecylhydroxylamine
Exploration of Novel Hydroxylamine (B1172632) Architectures for Enhanced Performance
The traditional structure of N,N-dialkylhydroxylamines, including N,N-dioctadecylhydroxylamine, serves as a foundational template for next-generation additives. Research is increasingly focused on synthesizing novel molecular architectures to overcome existing performance limitations. One key area is the development of sterically hindered hydroxylamines, which can offer improved regulation of free radical reactions in various systems. nih.gov The introduction of bulky substituents around the hydroxylamine functional group can enhance thermal stability and antioxidant efficiency. nih.gov
Recent synthetic chemistry advancements provide new pathways to create more complex and sterically crowded hydroxylamines. mdpi.com For instance, palladium-catalyzed reactions have been used to produce O-tert-alkyl-N,N-disubstituted hydroxylamines with significant steric hindrance. mdpi.com Another innovative approach is the creation of multifunctional hydroxylamines (MFHAs), which contain additional reactive moieties like alkyl halides. These MFHAs serve as versatile building blocks for synthesizing complex nitrogen-containing molecules and can introduce multiple functionalities into a polymer system simultaneously. chemrxiv.org The exploration of these novel architectures is critical for designing stabilizers with superior longevity and effectiveness in demanding applications.
| Hydroxylamine Architecture | Key Structural Feature | Potential Performance Enhancement | Synthetic Approach Example |
|---|---|---|---|
| Sterically Hindered Hydroxylamines | Bulky alkyl groups near the N-O moiety | Increased thermal stability; improved antioxidant activity | Reaction of sterically encumbered magnesium amides with specific perbenzoates mdpi.com |
| Multifunctional Hydroxylamines (MFHAs) | Incorporation of other functional groups (e.g., alkyl halides) | Acts as a stabilizer and a reactive building block for further polymer modification | Catalyst-free direct olefin halo-hydroxylamination chemrxiv.org |
| O-Alkyl-N,N-disubstituted Hydroxylamines | Substitution on the oxygen atom | Modified reactivity and solubility; potential for targeted release mechanisms | Palladium-catalyzed coupling of O-benzoyl-N,N-disubstituted hydroxylamines with alkyl chlorides mdpi.com |
Investigation of Synergistic Effects with Complementary Polymer Additives
The performance of this compound is significantly influenced by its interaction with other additives within a polymer formulation. A key area of future research involves the systematic investigation of synergistic effects, where the combined stabilizing effect of two or more additives is greater than the sum of their individual effects. Hydroxylamines derived from hindered amines are known to be effective in stabilizing polyolefins that contain other stabilizers like phenolic antioxidants and other Hindered Amine Light Stabilizers (HALS). google.com
HALS, a class to which this compound belongs, are highly efficient radical scavengers that operate via a regenerative cyclic process known as the Denisov Cycle. wikipedia.org Their effectiveness can be amplified when used in combination with other antioxidants. uvabsorber.com For example, studies combining sterically hindered phenols and diphenylamine (B1679370) functionalities into a single molecule have shown performance superior to physical mixtures of the individual components, highlighting the potential of intramolecular synergy. researchgate.net Future work will likely focus on creating optimized additive packages where this compound works in concert with primary antioxidants (e.g., hindered phenols), secondary antioxidants (e.g., phosphites), and other light stabilizers to provide comprehensive protection against thermal and photo-oxidation across a polymer's lifecycle. google.comsafic-alcan.com
| Complementary Additive Class | Example Compound | Mechanism of Action | Potential Synergistic Benefit with Hydroxylamines |
|---|---|---|---|
| Phenolic Antioxidants | Irganox 1010 | Primary antioxidant (hydrogen donor) | Comprehensive stabilization against initiation and propagation of oxidation google.com |
| Phosphite (B83602) Antioxidants | Irgafos 168 | Secondary antioxidant (hydroperoxide decomposer) | Improved melt processing stability and long-term heat aging |
| Other Hindered Amine Light Stabilizers (HALS) | Tinuvin 770 | Radical scavenging | Enhanced UV stability and long-term protection through varied mobility and reactivity researchgate.net |
| Thiosynergists | Distearyl thiodipropionate (DSTDP) | Hydroperoxide decomposer | Improved long-term thermal stability, especially at elevated temperatures google.com |
Development of Sustainable Synthesis Routes and Application Strategies
The chemical industry's increasing focus on sustainability is driving research into greener synthesis routes for polymer additives. Future efforts concerning this compound will prioritize the development of environmentally benign and economically viable production methods. Traditional synthesis often involves multi-step processes and harsh reagents. mdpi.com Modern approaches aim to improve efficiency and reduce environmental impact. For example, direct oxidation of secondary amines using greener oxidants like urea-hydrogen peroxide (UHP) in solvents like 2,2,2-trifluoroethanol (B45653) is a promising alternative. nih.gov
Catalysis plays a crucial role in developing sustainable processes. The use of titanium-silicalite as a catalyst for the oxidation of dialkylamines with hydrogen peroxide represents a significant improvement, offering high selectivity and milder reaction conditions. google.comgoogle.com Another avenue of research is the use of biomass-derived feedstocks as starting materials for chemical synthesis. rsc.orgosti.gov Investigating pathways to produce long-chain alkylamines from renewable resources could provide a sustainable route to this compound and related compounds. nih.gov This shift not only reduces reliance on petrochemicals but also aligns with the principles of a circular economy.
| Synthesis Strategy | Key Features | Advantages | Reference Example |
|---|---|---|---|
| Green Oxidant Systems | Use of Urea-Hydrogen Peroxide (UHP) or H₂O₂ | Reduces hazardous byproducts; improves safety | Direct oxidation of secondary amines using UHP in trifluoroethanol nih.gov |
| Heterogeneous Catalysis | Use of solid catalysts like titanium-silicalite | Facilitates catalyst separation and reuse; improves process efficiency | Oxidation of dialkylamines with H₂O₂ over a titanium-silicalite catalyst google.com |
| Ionic Liquid Media | Use of task-specific ionic liquids as reaction media/catalysts | Operational simplicity, high selectivity, and potential for recyclability | Preparation of N,N-disubstituted hydroxylamines using choline (B1196258) peroxydisulfate (B1198043) organic-chemistry.org |
| Biomass-Derived Feedstocks | Conversion of biomass (e.g., lignocellulose) into chemical precursors | Reduces fossil fuel dependence; improves carbon footprint | Synthesis of chemical feedstocks from 5-(hydroxymethyl)furfural (HMF) derived from biomass rsc.org |
Computational Chemistry Approaches for Predictive Modeling of Reactivity and Performance
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the design and optimization of new polymer additives. These approaches can predict the antioxidant activity and reactivity of molecules like this compound, thereby reducing the need for extensive and time-consuming experimental screening. nih.gov Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are particularly powerful for this purpose. nih.gov By training algorithms on datasets of compounds with known antioxidant activities, these models can predict the performance of novel hydroxylamine architectures based on their molecular descriptors. wpmucdn.comresearchgate.net
For a deeper mechanistic understanding, quantum chemistry methods like Density Functional Theory (DFT) can be employed. DFT studies can elucidate the reaction mechanisms of radical scavenging by hydroxylamines and their corresponding aminoxyl radicals, providing insights into their efficiency. researchgate.net Such calculations can predict key parameters like bond dissociation energies and reaction rate constants, which are crucial for determining antioxidant performance. researchgate.net This predictive capability allows researchers to perform virtual screening of candidate molecules and prioritize the synthesis of those with the highest predicted efficacy, streamlining the development process for next-generation stabilizers.
| Computational Method | Objective | Predicted Parameters/Outputs | Relevance to Hydroxylamine Research |
|---|---|---|---|
| Machine Learning (ML) / QSAR | Predict antioxidant activity from molecular structure | IC50 values, radical scavenging rate constants (k) | Rapid screening of large libraries of novel hydroxylamine structures to identify promising candidates nih.govwpmucdn.com |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and electronic properties | Bond dissociation energies, reaction pathways, electrophilicity index | Understanding the radical scavenging mechanism of HALS and optimizing molecular structure for higher reactivity researchgate.net |
| Molecular Dynamics (MD) | Simulate the behavior of additives within a polymer matrix | Diffusion coefficients, compatibility, spatial distribution | Predicting the mobility and migration of this compound in different polymers |
Advanced Characterization Techniques for In-Situ Monitoring of this compound in Complex Systems
Understanding the behavior and fate of this compound within a polymer matrix is crucial for optimizing its performance and ensuring long-term stability. While traditional methods involve extracting the additive for analysis, there is a growing emphasis on advanced techniques for in-situ monitoring. intertek.com These techniques allow for real-time observation of the additive's chemical transformations and physical state during polymer processing, aging, and use, providing invaluable insights that are not accessible through conventional bulk measurements. frontiersin.orgnih.gov
Spectroscopic methods are at the forefront of in-situ analysis. Techniques like Fourier-transform near-infrared (FT-NIR) and UV-Vis spectroscopy can be coupled with processing equipment to monitor chemical reactions, such as the consumption of the hydroxylamine or the formation of its nitroxide radical, in real time. researchgate.netnih.gov These methods can track the extent of polymerization or degradation as it happens. nih.gov Other techniques, such as Raman spectroscopy, can provide molecular-level information on the interaction between the additive and the polymer chains. nih.gov The development and application of these advanced in-situ characterization tools are essential for building a comprehensive understanding of how this compound functions in complex systems and for designing more robust and efficient stabilization packages.
| Characterization Technique | Information Obtained | Mode of Analysis | Relevance to this compound |
|---|---|---|---|
| FT-NIR Spectroscopy | Changes in chemical functional groups (e.g., N-O-H, C=C) | In-situ / Online | Real-time monitoring of hydroxylamine consumption and polymer degradation during processing or aging researchgate.net |
| UV-Vis Spectroscopy | Formation of chromophoric species | In-situ / Online | Tracking the conversion of hydroxylamine to nitroxide radicals and monitoring polymer discoloration nih.gov |
| Raman Spectroscopy | Vibrational modes, molecular interactions | In-situ / Offline | Identifying interactions between the additive and the polymer matrix nih.gov |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (Tg, Tm), oxidative induction time (OIT) | Offline | Assessing the effect of the additive on polymer thermal properties and its overall stabilizing efficiency measurlabs.com |
| Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS) | Identification and quantification of additives and degradation products | Offline (post-extraction) | Quantifying the concentration of the remaining hydroxylamine and identifying its transformation products intertek.comrsc.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-dioctadecylhydroxylamine, and how can its purity be validated?
- Answer : Synthesis typically involves reacting hydroxylamine with two equivalents of octadecyl halides or alcohols under controlled conditions (e.g., inert atmosphere, catalysts like triethylamine). Post-synthesis, purity validation requires nuclear magnetic resonance (NMR) to confirm hydrogen and carbon environments , Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., N–O stretching at ~950 cm⁻¹) , and elemental analysis to verify C, H, N, and O composition . For impurities, high-performance liquid chromatography (HPLC) with UV detection is recommended .
Q. How should researchers design experiments to evaluate the antioxidant efficacy of this compound in polymer systems?
- Answer : Use accelerated aging tests in polyolefins (e.g., polypropylene or polyethylene) under thermal-oxidative conditions (e.g., 150–200°C). Monitor degradation via melt flow index (MFI), carbonyl index (FTIR), and mechanical property retention. Include control samples without stabilizers and compare with commercial antioxidants (e.g., hindered phenols). Optimize concentration (typically 0.1–1.0 wt%) and assess synergies with co-stabilizers like hindered amine light stabilizers (HALS) .
Q. What are the critical storage and handling protocols to maintain the stability of this compound?
- Answer : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C to prevent oxidation or thermal degradation . Avoid exposure to moisture, as hydrolysis can alter its efficacy. Use personal protective equipment (PPE) including nitrile gloves and safety goggles during handling to minimize skin/eye contact .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, CAS numbers) of this compound?
- Answer : Discrepancies in CAS numbers (e.g., 143925-92-2 vs. 123250-74-8) may arise from isomerism or synthesis byproducts. Cross-validate using multiple characterization techniques: differential scanning calorimetry (DSC) for melting point (96–99°C ), mass spectrometry for molecular weight (537.99 g/mol ), and X-ray crystallography for structural confirmation. Review synthesis protocols to identify impurities (e.g., residual alkyl halides) .
Q. What methodologies are suitable for studying the radical scavenging mechanism of this compound?
- Answer : Employ electron spin resonance (ESR) spectroscopy to detect and quantify radical species (e.g., alkyl or peroxyl radicals) during polymer degradation. Combine with computational models (e.g., density functional theory) to map reaction pathways and bond dissociation energies of the N–O group. Validate using model radical initiators (e.g., AIBN) in controlled environments .
Q. How can synergistic effects between this compound and other stabilizers be quantified in long-term thermal stability studies?
- Answer : Design factorial experiments with varying ratios of hydroxylamine stabilizers and HALS. Use Arrhenius kinetics to extrapolate aging data (e.g., oxidation induction time via DSC) across temperatures. Statistically analyze interactions using response surface methodology (RSM) to identify optimal formulations for specific polymer matrices .
Q. What analytical approaches are recommended for detecting degradation products of this compound in environmental samples?
- Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify polar degradation products (e.g., hydroxylamines or nitroxides). For non-polar byproducts, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is effective. Include isotopic labeling to trace degradation pathways .
Q. How can researchers address gaps in ecotoxicological data for this compound?
- Answer : Conduct standardized OECD tests:
- Aquatic toxicity : Daphnia magna acute immobilization (OECD 202) and algal growth inhibition (OECD 201).
- Biodegradation : Modified Sturm test (OECD 301B) to assess mineralization.
- Bioaccumulation : Measure octanol-water partition coefficient (log P) experimentally (e.g., shake-flask method) .
Methodological Notes
- Contradiction Analysis : Cross-reference synthesis protocols (e.g., solvent purity, reaction time) and characterization data from multiple sources to resolve discrepancies in physical properties .
- Advanced Formulation Design : Use design of experiments (DoE) software to optimize stabilizer blends and reduce trial-and-error approaches .
- Data Validation : Ensure analytical methods (e.g., HPLC, GC-MS) are validated per ICH guidelines for accuracy, precision, and detection limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
